Cas no 2171221-40-0 (3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
- EN300-1497811
- 2171221-40-0
- 3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
-
- インチ: 1S/C27H25ClN2O5/c1-2-7-24(25(31)29-18-13-16(26(32)33)12-17(28)14-18)30-27(34)35-15-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-14,23-24H,2,7,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
- InChIKey: LPNCBZOTCCPIGQ-DEOSSOPVSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1)NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 105Ų
3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1497811-50mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1497811-5000mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1497811-250mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1497811-1.0g |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1497811-500mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1497811-2500mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1497811-1000mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1497811-100mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1497811-10000mg |
3-chloro-5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171221-40-0 | 10000mg |
$14487.0 | 2023-09-28 |
3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acidに関する追加情報
Comprehensive Overview of 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0)
3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique Fmoc-protected amino acid structure, making it invaluable for solid-phase peptide synthesis (SPPS). Its molecular design incorporates a chlorobenzoic acid moiety, which enhances its reactivity and compatibility with various coupling reagents. Researchers frequently employ this compound in the development of novel therapeutics, particularly in the fields of oncology and immunology.
The growing interest in peptide-based drugs has propelled the demand for high-purity building blocks like 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid. Recent advancements in bioconjugation techniques and targeted drug delivery systems have further highlighted its significance. For instance, its Fmoc group allows for selective deprotection under mild conditions, a critical feature for constructing complex peptide architectures. This aligns with current trends in personalized medicine, where precision and modularity are paramount.
From a synthetic chemistry perspective, the compound’s CAS No. 2171221-40-0 serves as a key identifier for researchers sourcing reliable materials. Its stability under standard laboratory conditions and compatibility with common solvents like DMF and DMSO make it a practical choice for bench-scale experiments. Additionally, its chloro-substituted aromatic ring offers opportunities for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.
In the context of green chemistry, the efficient use of 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid minimizes waste generation during peptide assembly. This resonates with the pharmaceutical industry’s push toward sustainable practices. Moreover, its role in high-throughput screening (HTS) platforms underscores its relevance in modern drug discovery workflows, where speed and accuracy are essential.
Analytical characterization of this compound typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring batch-to-batch consistency. Quality control protocols are rigorously applied to meet the stringent requirements of regulatory agencies like the FDA and EMA. As the demand for custom peptides and biologics grows, CAS No. 2171221-40-0 remains a cornerstone for innovators navigating the complexities of molecular design.
Beyond its technical applications, 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is also a subject of academic curiosity. Recent publications have explored its potential in enzyme inhibition and receptor modulation, opening new avenues for interdisciplinary research. Collaborative efforts between chemists, biologists, and computational scientists are unlocking its full potential, bridging gaps between synthetic chemistry and biomedical innovation.
In summary, 3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171221-40-0) exemplifies the synergy between chemical ingenuity and therapeutic advancement. Its versatility, coupled with the evolving landscape of peptide therapeutics, ensures its continued prominence in both industrial and academic settings. As research progresses, this compound will undoubtedly play a pivotal role in shaping the future of precision medicine and biopharmaceuticals.
2171221-40-0 (3-chloro-5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid) 関連製品
- 84100-15-2(Naphthol AS-E Acetate)
- 1248279-60-8(1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol)
- 898774-58-8(4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone)
- 1806424-97-4(6-(Methylthio)benzo[d]oxazole-2-carboxylic acid)
- 380551-19-9((2E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide)
- 105290-53-7(Ethyl 4-chloro-5-cyano-2-hydroxybenzoate)
- 22531-53-9(4-Chloro-1-naphthalene Ethanone)
- 1805404-40-3(4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol)
- 2300840-53-1(3-({[(Benzyloxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid)
- 2172621-85-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)




